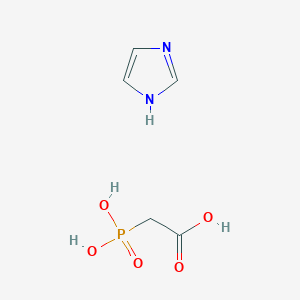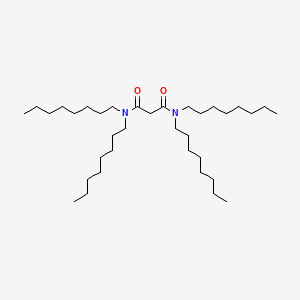![molecular formula C11H15ClN2O B14232612 N-(4-Chlorophenyl)-N-[3-(methylamino)propyl]formamide CAS No. 821779-97-9](/img/structure/B14232612.png)
N-(4-Chlorophenyl)-N-[3-(methylamino)propyl]formamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Chlorophenyl)-N-[3-(methylamino)propyl]formamide is an organic compound that belongs to the class of formamides Formamides are derivatives of formic acid and are characterized by the presence of a formyl group attached to an amine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chlorophenyl)-N-[3-(methylamino)propyl]formamide typically involves the reaction of 4-chloroaniline with 3-(methylamino)propylamine in the presence of a formylating agent such as formic acid or formic anhydride. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(4-Chlorophenyl)-N-[3-(methylamino)propyl]formamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert the formamide group to an amine.
Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium thiolate (KSH) can be employed for substitution reactions.
Major Products Formed
Oxidation: Amides or carboxylic acids.
Reduction: Amines.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor to pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-Chlorophenyl)-N-[3-(methylamino)propyl]formamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The formamide group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Chlorophenyl)-N-[3-(dimethylamino)propyl]formamide
- N-(4-Bromophenyl)-N-[3-(methylamino)propyl]formamide
- N-(4-Chlorophenyl)-N-[2-(methylamino)ethyl]formamide
Uniqueness
N-(4-Chlorophenyl)-N-[3-(methylamino)propyl]formamide is unique due to the specific arrangement of its functional groups, which can influence its reactivity and interactions. The presence of the chloro group on the phenyl ring and the formamide group provides distinct chemical properties compared to similar compounds.
Properties
CAS No. |
821779-97-9 |
|---|---|
Molecular Formula |
C11H15ClN2O |
Molecular Weight |
226.70 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-N-[3-(methylamino)propyl]formamide |
InChI |
InChI=1S/C11H15ClN2O/c1-13-7-2-8-14(9-15)11-5-3-10(12)4-6-11/h3-6,9,13H,2,7-8H2,1H3 |
InChI Key |
CRWIHRDPPQIXAK-UHFFFAOYSA-N |
Canonical SMILES |
CNCCCN(C=O)C1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


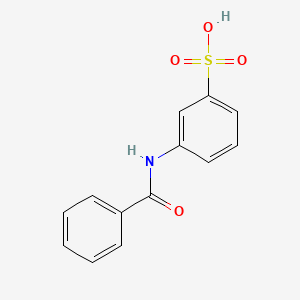
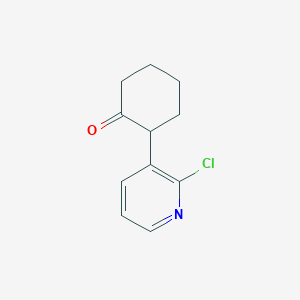
![3H-Imidazo[4,5-b][1,2,5]thiadiazolo[3,4-d]pyridine](/img/structure/B14232537.png)
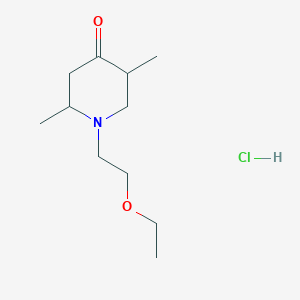
![Cyclohexanone, 2,6-bis[(3-fluoro-4-hydroxyphenyl)methylene]-](/img/structure/B14232540.png)
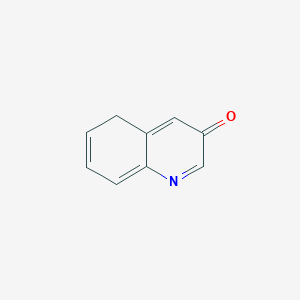
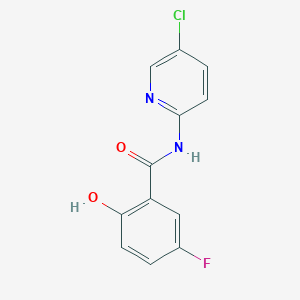
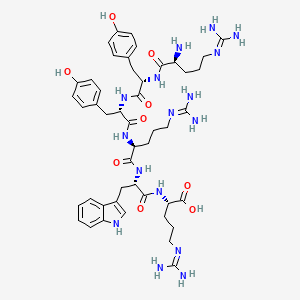
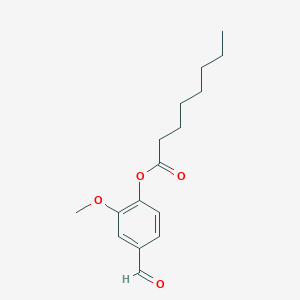
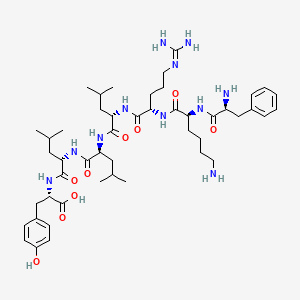
![3H-Cyclohept[e][1,4]oxazepine, 2,6,7,8,9,10-hexahydro-3-methylene-](/img/structure/B14232588.png)
